Boc-2-(4-aminophenyl)ethanol

Catalog No.
S14030925
CAS No.
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-(4-aminophenyl)ethanol

Product Name

Boc-2-(4-aminophenyl)ethanol

IUPAC Name

tert-butyl 3-(4-aminophenyl)-2-hydroxypropanoate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11,15H,8,14H2,1-3H3

InChI Key

ICBRBCYZLWBRJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)O

N-Boc-2-(4-aminophenyl)ethanol is an organic compound with the molecular formula C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{3} and a molecular weight of approximately 237.295 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 2-(4-aminophenyl)ethanol, which is an aromatic amine and alcohol. The compound is known for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other chemical products .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, typically using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: The amino group can be reduced to yield a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, resulting in the free amine form of the compound .

Major Products Formed

  • Oxidation: Carbonyl compound.
  • Reduction: Primary amine.
  • Substitution: 2-(4-aminophenyl)ethanol.

The biological activity of N-Boc-2-(4-aminophenyl)ethanol is linked to its role in biochemical pathways. As a difunctional reagent, it may participate in the synthesis of phosphatidyl ethanolamines and ornithine, implicating it in nitrogen metabolism and potentially influencing cell membrane structure and function. Although specific mechanisms of action are not extensively documented, its ability to engage in various

The synthesis of N-Boc-2-(4-aminophenyl)ethanol typically involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc2_2O). A common laboratory method includes:

  • Dissolving 2-(4-aminophenyl)ethanol in ethyl acetate.
  • Adding di-tert-butyl dicarbonate to the solution.
  • Stirring the mixture at room temperature for approximately 24 hours .

Industrial Production

For larger-scale production, methods are optimized for efficiency and consistency, often employing continuous flow reactors and automated systems while ensuring high purity of reagents and precise control over reaction conditions.

N-Boc-2-(4-aminophenyl)ethanol serves as a crucial intermediate in organic synthesis, particularly in:

  • Pharmaceutical development: It is utilized in synthesizing various drugs due to its ability to form complex structures.
  • Polymer chemistry: It acts as a building block for creating polymers with specific properties.
  • Material science: Its unique functional groups allow for modifications that enhance material characteristics .

Similar Compounds: Comparison

Several compounds share structural similarities with N-Boc-2-(4-aminophenyl)ethanol, including:

Compound NameSimilarityUnique Features
N-Boc-ethanolamineHighContains a Boc-protected amino group
N-Boc-2-aminoethanolHighFeatures an ethanol moiety
2-(4-Aminophenyl)ethanolModerateLacks the Boc protecting group
4-tert-butoxycarbonylaminophenethyl alcoholModerateContains a different alkoxy substituent

Uniqueness

N-Boc-2-(4-aminophenyl)ethanol is unique due to the presence of a phenyl ring that enhances its reactivity and provides greater potential for further functionalization compared to simpler Boc-protected compounds . This structural characteristic allows for diverse applications in synthetic chemistry that may not be achievable with other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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